2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylhydrazine with 3-bromothiophene-2-carboxylic acid in the presence of coupling agents like EDC·HCl and HOBT to form 3-bromo-N’-(2-fluorophenyl)thiophene-2-carbohydrazide.
Cyclization and Functionalization: The intermediate product undergoes cyclization and functionalization reactions, including treatment with triphenylphosphine and CCl4, followed by reaction with N-Boc-piperazine and subsequent deprotection.
Final Condensation: The final step involves the condensation of the deprotected piperazine derivative with 1-methyl-1H-imidazole-4-carboxylic acid in the presence of DIPEA and TPP to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound inhibits the transport of nucleosides like uridine and adenosine by binding to the transporter proteins in a non-competitive and irreversible manner . This inhibition affects nucleotide synthesis and adenosine regulation, which can have therapeutic implications for cardiovascular diseases and cancer .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of ENTs and shares structural similarities with the target compound.
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrimidin-4-yl)ethanone: Another compound with a piperazine and fluorophenyl moiety, used in neuropharmacology.
Uniqueness
The uniqueness of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to irreversibly inhibit ENTs with high selectivity makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C24H22FN5O2S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22FN5O2S2/c1-15-7-8-20-26-21(29-11-9-28(10-12-29)18-6-4-3-5-17(18)25)16(22(31)30(20)14-15)13-19-23(32)27(2)24(33)34-19/h3-8,13-14H,9-12H2,1-2H3/b19-13- |
InChI Key |
WCPJTBQWNUOGRI-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5F)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5F)C=C1 |
Origin of Product |
United States |
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